



Application Notes: Infigratinib (BGJ398) in Cholangiocarcinoma Cell Lines

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Compound of Interest		
Compound Name:	Fgfr-IN-8	
Cat. No.:	B12395904	Get Quote

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Introduction

Infigratinib (also known as BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high potency against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, often through gene fusions (most notably involving FGFR2), amplifications, or activating mutations, is a key oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[3][4] Activation of FGFRs triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Infigratinib has demonstrated significant anti-tumor activity in preclinical models and clinical trials by blocking these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] These notes provide an overview of Infigratinib's application in cholangiocarcinoma cell lines, including its mechanism of action, key quantitative data, and detailed protocols for in vitro evaluation.

Mechanism of Action

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the phosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling. The primary consequence is the suppression of the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth

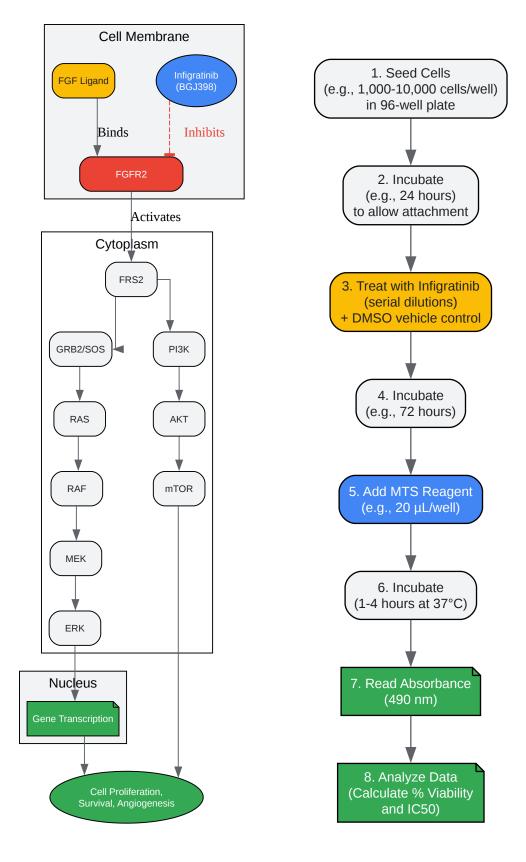






and survival. Preclinical studies have shown that Infigratinib treatment leads to a dosedependent decrease in the phosphorylation of FRS2 and MAPK, key downstream effectors of FGFR signaling.[6]





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